2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride
Description
2-(Methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride is a synthetic acetamide derivative with a trifluoromethyl-substituted aromatic ring and a methylamino group on the acetamide backbone. Its molecular formula is C₁₀H₁₁ClF₃N₂O, and it has a molecular weight of 267.66 g/mol. The hydrochloride salt form enhances solubility and stability, typical for bioactive amines.
Properties
Molecular Formula |
C10H12ClF3N2O |
|---|---|
Molecular Weight |
268.66 g/mol |
IUPAC Name |
2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C10H11F3N2O.ClH/c1-14-6-9(16)15-8-5-3-2-4-7(8)10(11,12)13;/h2-5,14H,6H2,1H3,(H,15,16);1H |
InChI Key |
FPQWJEUCQZPZAR-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)NC1=CC=CC=C1C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Overview
2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride is a chemical compound with potential applications in pharmaceutical research. The synthesis of this compound involves several steps, starting from appropriate precursors and utilizing standard organic chemistry techniques. The process may involve amide formation, amine alkylation, and salt formation.
Data Analysis
The synthesized compounds are typically characterized using various analytical techniques:
- High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the compounds.
- Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 19F NMR spectra are recorded to confirm the structure of the synthesized compounds.
- Mass Spectrometry (MS): LC/MS spectra are obtained to determine the molecular mass of the compounds.
- Elemental Analysis: Elemental analyses (C, H, N) are performed to verify the empirical formula of the synthesized compounds.
Example Data Table: Physicochemical and analytical data for synthesized compounds (example based on similar compounds)
| Compound | Melting Point (°C) | HPLC Rt (min) | 1H NMR (CDCl3, δ ppm) | Molecular Formula |
|---|---|---|---|---|
| 2-Chloro-N-(3-chlorophenyl)acetamide | 84–85 | 1.089 | 4.21 (s, 2H), 7.41–7.50 (m, 2H), ... | C8H7Cl2NO |
| 2-[4-(2-Chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide monohydrochloride | 239-241 | 1.298 | 3.06-3.93 (m, 8H), ... | - |
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amine group. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, and reaction temperatures ranging from -10°C to 50°C.
Scientific Research Applications
2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets in biological systems. It may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with key analogs:
Structural and Physicochemical Properties
Key Observations:
- Salt Forms : Hydrochloride salts (e.g., target compound and C83) improve aqueous solubility, critical for in vivo studies.
Biological Activity
2-(Methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride (CAS No. 1170211-32-1) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics and other pharmacological applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C₁₀H₁₂ClF₃N₂O
- Molecular Weight : 268.66 g/mol
- Structure : The compound features a trifluoromethyl group attached to a phenyl ring, which is known to enhance biological activity through improved interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anticancer properties. The trifluoromethyl group is significant as it often increases the lipophilicity and metabolic stability of compounds, potentially leading to enhanced efficacy.
Anticancer Activity
Studies have shown that compounds containing trifluoromethyl groups exhibit notable cytotoxic effects against various cancer cell lines. For instance, research indicates that derivatives of similar structures have demonstrated significant inhibitory effects on cell proliferation:
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound A | Hep-2 | 3.25 | |
| Compound B | P815 | 17.82 | |
| Compound C | MCF7 | 1.88 | |
| Compound D | A375 | 4.20 |
These findings suggest that the incorporation of trifluoromethyl groups can enhance the anticancer properties of related compounds, which may also apply to this compound.
Case Studies and Research Findings
Several studies have explored the biological implications of trifluoromethyl-containing compounds:
-
Study on Trifluoromethyl Derivatives :
- Researchers synthesized various derivatives and tested their cytotoxicity against multiple cancer cell lines, noting that those with a trifluoromethyl group exhibited significantly lower IC₅₀ values compared to non-fluorinated analogs. This underscores the potential for enhanced efficacy due to structural modifications.
-
Pharmacokinetic Studies :
- Preliminary pharmacokinetic evaluations suggest that compounds with trifluoromethyl groups have improved absorption and distribution profiles, which may contribute to their effectiveness in therapeutic applications.
-
Synergistic Effects with Other Drugs :
- Some studies indicate that combining trifluoromethyl-containing compounds with established chemotherapeutics can produce synergistic effects, enhancing overall treatment efficacy against resistant cancer types.
Q & A
Q. What are the critical parameters for optimizing the synthesis of 2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride to ensure high yield and purity?
Methodological Answer: Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction homogeneity and reduce side reactions .
- Temperature control : Maintaining temperatures between 0–25°C during amine coupling steps minimizes thermal degradation .
- Catalyst optimization : Use of mild bases (e.g., potassium carbonate) improves nucleophilic substitution efficiency .
- Purification techniques : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) effectively isolates the hydrochloride salt .
Q. Which advanced spectroscopic techniques are recommended for characterizing the trifluoromethyl and methylamino groups in this compound?
Methodological Answer:
- 19F NMR : Directly identifies trifluoromethyl group environments and electronic effects .
- 1H-15N HMBC NMR : Maps methylamino group connectivity and hydrogen bonding interactions .
- X-ray crystallography : Resolves spatial orientation of the trifluoromethylphenyl ring and confirms hydrochloride salt formation .
Intermediate Research Questions
Q. How does the substitution pattern on the phenyl ring influence the compound’s receptor binding affinity in neurochemical studies?
Methodological Answer:
- Comparative docking studies : Position 2 of the trifluoromethyl group enhances hydrophobic interactions with CNS receptors (e.g., serotonin transporters) versus position 3 or 4 .
- Fluorine substitution : The 2-trifluoromethyl group increases metabolic stability by reducing cytochrome P450 oxidation .
- Methylamino positioning : Proximity to the aromatic ring optimizes hydrogen bonding with active-site residues (e.g., in MAO-B inhibition assays) .
Q. What experimental strategies mitigate conflicting results in solubility studies across different pH conditions?
Methodological Answer:
- pH-solubility profiling : Conduct equilibrium solubility assays in buffered solutions (pH 1–10) to identify ionization-dependent trends .
- Co-solvent systems : Use hydrotropic agents (e.g., PEG-400) to enhance solubility in physiological pH ranges .
- Solid-state analysis : Pair powder X-ray diffraction (PXRD) with dynamic vapor sorption (DVS) to assess hydrate formation impacting solubility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across different receptor binding studies?
Methodological Answer:
- Cross-validation assays : Compare radioligand binding data (e.g., Ki values) with functional assays (e.g., cAMP inhibition) to distinguish allosteric vs. orthosteric effects .
- Species-specific receptor modeling : Use cryo-EM structures of human vs. rodent receptors to explain affinity discrepancies .
- Data normalization : Apply Z-score analysis to harmonize results from high-throughput screening vs. targeted assays .
Q. What strategies are effective in establishing structure-activity relationships (SAR) for derivatives with varying substituents on the phenyl ring?
Methodological Answer:
- Systematic substitution : Synthesize analogs with halogen (Cl, F), methoxy, or methyl groups at positions 2, 3, and 4 of the phenyl ring .
- In vitro profiling : Test analogs against panels of GPCRs or ion channels to identify selectivity trends .
- Computational SAR : Combine molecular dynamics simulations with free-energy perturbation (FEP) to predict substituent effects on binding .
Q. What methodologies are essential for validating computational docking predictions against experimental binding data?
Methodological Answer:
- Blind docking protocols : Use multiple software (AutoDock Vina, Schrödinger) to reduce algorithm bias .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (kon/koff) to validate predicted docking poses .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to confirm binding mode hypotheses .
Q. What analytical challenges arise in quantifying degradation products under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to oxidative (H2O2), acidic (HCl), and thermal stress to simulate physiological breakdown .
- LC-MS/MS quantification : Use high-resolution mass spectrometry with stable isotope-labeled internal standards to track degradation pathways .
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life predictions from accelerated stability data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
